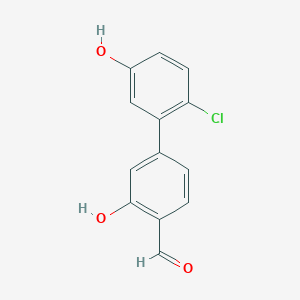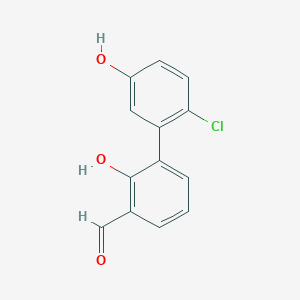
2-Formyl-6-(4-t-butylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is used in a variety of experiments, such as those related to organic synthesis and biochemical analysis. This compound has several advantages, such as its low toxicity, high stability, and low cost.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has a variety of scientific research applications. It is used in organic synthesis to prepare a range of compounds, such as heterocycles and polymers. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, this compound is used in biochemical analysis, such as for the determination of enzyme activities and for monitoring metabolic pathways.
Wirkmechanismus
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, acts as a reagent in a variety of reactions. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biochemical analysis, it acts as a substrate for enzymes, which catalyze its transformation into other compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is relatively non-toxic and has low acute toxicity. It has been shown to have no adverse effects on the liver, kidney, or other organs in animal studies. However, it has been shown to cause skin irritation in some individuals, so appropriate protective measures should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has several advantages for use in laboratory experiments. It is relatively non-toxic, has a low cost, and is readily available. Furthermore, it is highly stable and has a long shelf life. However, it is not soluble in water, so it must be used in organic solvents.
Zukünftige Richtungen
The future of 2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is promising. It has potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as in the development of new analytical techniques. In addition, further research is needed to better understand its biochemical and physiological effects. Finally, new methods of synthesis and purification need to be developed to make this compound more readily available and cost-effective.
Synthesemethoden
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, can be synthesized from 4-t-butylphenol and formaldehyde. The reaction is carried out in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide, at room temperature. The reaction is typically complete in 1-2 hours and yields 95% pure 2-Formyl-6-(4-t-butylphenyl)phenol.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-18)16(15)19/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKPXAMISCMWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685219 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-T-butylphenyl)phenol | |
CAS RN |
713511-86-5 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)

![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)